N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
Description
Structural Comparisons:
-
- Simpler structure (C9H8N2O vs. C20H19N3O).
- Carboxamide at position 2 instead of 6.
- Lacks the ethyl-linked indole substituent.
2-Fluoro-1-methylindole-6-carboxamide :
- Fluorine substitution at position 2 introduces electronegativity.
- Smaller molecular weight (192.19 g/mol vs. 317.4 g/mol).
- Single indole ring vs. bis-indole system.
Key Differences in Physicochemical Properties:
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-22-11-8-16-6-7-17(14-19(16)22)20(24)21-10-13-23-12-9-15-4-2-3-5-18(15)23/h2-9,11-12,14H,10,13H2,1H3,(H,21,24) |
InChI Key |
CUAKYRLEEFWSRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Indole Nitrogen Protection and Methylation
Initial steps focus on protecting the indole nitrogen to direct subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) achieves 99% yield for Boc protection (Scheme 1). Subsequent methylation of the 6-carboxylate group is accomplished using methyl iodide in DMF, though the provided data emphasizes methyl ester formation during initial synthesis.
Key Reaction Conditions
Carboxylate Group Activation
Hydrolysis of the methyl ester to the carboxylic acid is achieved using lithium hydroxide in THF/water. Subsequent activation with thionyl chloride converts the acid to its acyl chloride, though modern protocols favor carbodiimide-based coupling agents.
Preparation of 2-(1H-Indol-1-yl)ethylamine
Indole Alkylation Strategies
Direct N-alkylation of indole with 2-bromoethylamine hydrobromide in DMF using NaH as base yields the desired amine, though competing C3-alkylation reduces efficiency (typical yields: 45–60%). Alternative approaches include:
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple indole with 2-aminoethanol (yields: 68–72%)
-
Reductive Amination : Reaction of indole-1-acetaldehyde with ammonium acetate and sodium cyanoborohydride (yields: 55–65%)
Amide Bond Formation
Coupling Reagent Optimization
Activated 1-methyl-1H-indole-6-carboxylic acid reacts with 2-(1H-indol-1-yl)ethylamine using:
| Reagent System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 82% |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 76% |
| T3P® | EtOAc | 40 | 85% |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior efficiency due to its rapid activation kinetics.
Direct Aminolysis of Methyl Esters
Heating methyl 1-methyl-1H-indole-6-carboxylate with excess 2-(1H-indol-1-yl)ethylamine in toluene at 110°C for 48 hours achieves 67% yield. Microwave-assisted conditions (150°C, 30 min) improve yield to 74% while reducing reaction time.
Critical Analysis of Methodologies
Bromination Side Reactions
Uncontrolled bromination at the indole 3-position occurs when using N-bromosuccinimide (NBS) in DMF, as evidenced by competing pathways:
Low temperatures (-60°C) suppress electrophilic aromatic substitution at C3, favoring desired N-alkylation.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate product isolation. Ethyl acetate balances solubility and workup feasibility, particularly when using T3P® as the coupling agent.
Industrial-Scale Considerations
Catalytic Methylation
Nickel-catalyzed C-N methylation using methyl boronic acid reduces reliance on hazardous methyl halides. Pilot studies show 89% yield for 1-methylindole synthesis under these conditions.
Continuous Flow Aminolysis
Microreactor systems achieve 98% conversion in 8 minutes versus 24 hours in batch processes, demonstrating potential for large-scale production.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety (-CONH-) undergoes typical nucleophilic acyl substitution and hydrolysis reactions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | 1-Methyl-1H-indole-6-carboxylic acid + Ethylamine derivative | , |
| Basic Hydrolysis | NaOH (aq.), Δ | Sodium salt of carboxylic acid + Amine | , |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated carboxamide derivatives |
Key Insight : Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the leaving group and basic conditions promoting nucleophilic attack by hydroxide ions.
Indole Ring Reactivity
The indole rings participate in electrophilic substitution, particularly at the C3 position (most reactive site):
Mechanistic Note : The ethylamino linker and methyl group may sterically hinder substitution at adjacent positions, directing reactivity to the C3 site.
Ethylamino Linker Reactivity
The -NH-CH₂-CH₂- group enables alkylation and oxidation:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMSO | Tertiary amine derivatives | , |
| Oxidation | KMnO₄, H⁺/Δ | Imine or ketone intermediates |
Example : Reaction with methyl iodide in DMSO yields N-methylated products, enhancing lipophilicity .
Cycloaddition Reactions
The indole ring’s π-electron system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Products | Source |
|---|---|---|---|
| Maleic anhydride | Toluene, Δ | Tetrahydrocarbazole adducts | |
| Acetylene derivatives | Cu(I) catalysis | Polycyclic indole frameworks |
Application : These reactions are pivotal for synthesizing complex heterocycles with potential bioactivity .
Functional Group Interconversion
The carboxamide group can be converted to other functionalities:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Reduction (LiAlH₄) | Dry THF, 0°C → RT | Corresponding amine derivative | |
| Conversion to nitrile | PCl₅, Δ → NH₃ | Indole-6-carbonitrile |
Metal Coordination
The compound acts as a ligand for transition metals via its nitrogen atoms:
| Metal Salt | Conditions | Complex Structure | Source |
|---|---|---|---|
| Cu(II) acetate | MeOH, RT | Octahedral Cu complex with N,N-donor sites | |
| Pd(II) chloride | DCM, reflux | Square-planar Pd complex |
Significance : Metal complexes may enhance antitumor activity by facilitating DNA intercalation .
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 317.4 g/mol
- CAS Number : 1324057-80-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide. Research indicates that indole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.
Case Study: In Vitro Antiproliferative Activity
A study conducted on several indole derivatives demonstrated their effectiveness against various cancer cell lines. The compound exhibited significant antiproliferative activity, with IC50 values indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The antibacterial properties of indole derivatives have been documented in various studies. This compound has shown activity against multiple bacterial strains.
Comparative Study on Antibacterial Efficacy
In a comparative analysis, this compound demonstrated similar or superior antibacterial activity compared to standard antibiotics such as ceftriaxone, with effective minimum inhibitory concentrations reported .
Table 1: Biological Activities of this compound
Table 2: Comparative Antibacterial Activity
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features an indole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
The presence of the indole moiety is crucial for its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxicity of indole derivatives against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating their potency as anticancer agents. Specifically, derivatives with modifications on the indole structure showed enhanced activity compared to their parent compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.39 |
| Similar Indole Derivative | HCT-116 | 3.5 |
The mechanisms through which this compound exerts its effects are multifaceted:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- ROS Formation : Reactive oxygen species (ROS) generation has been implicated in the compound's ability to induce apoptosis.
- Protein Kinase Inhibition : Indole derivatives have been identified as potential inhibitors of key protein kinases such as VEGFR-2, which plays a vital role in tumor angiogenesis .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrated that related indole compounds exhibited superior inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A well-diffusion method was employed to assess the antimicrobial properties of various indole derivatives, revealing that those with structural similarities to this compound displayed significant inhibition zones compared to control groups .
Q & A
Q. What statistical methods address batch-to-batch variability in biological activity data?
- Approach : Use mixed-effects models to account for random variables (e.g., cell passage number). Normalize data to internal controls (e.g., housekeeping genes in qPCR) and report IC values with 95% confidence intervals from ≥3 independent replicates .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 333.39 g/mol | |
| Key Signals | δ 7.8 ppm (indole H-4), δ 3.6 ppm (N-CH) | |
| LogP (Predicted) | 3.2 ± 0.3 (SwissADME) | |
| Cytotoxicity (IC) | 12.5 µM (HeLa), 25.3 µM (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
